molecular formula C23H20N2O5S B2947155 3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate CAS No. 488706-67-8

3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

Cat. No.: B2947155
CAS No.: 488706-67-8
M. Wt: 436.48
InChI Key: QSXZMFSGTOGJSS-UHFFFAOYSA-N
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Description

The compound 3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate (hereafter referred to as Compound X) is a heterocyclic molecule featuring a chromen-4-one core substituted with a benzo[d]thiazole moiety at position 3, methyl groups at positions 2 and 8, and a morpholine-4-carboxylate ester at position 5. Its structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial and anti-inflammatory properties .

The morpholine carboxylate ester enhances solubility and bioavailability, while the methyl substituents may influence steric and electronic interactions with biological targets.

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxochromen-7-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S/c1-13-17(30-23(27)25-9-11-28-12-10-25)8-7-15-20(26)19(14(2)29-21(13)15)22-24-16-5-3-4-6-18(16)31-22/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXZMFSGTOGJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C)OC(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Compound X shares structural similarities with several chromenone and benzothiazole derivatives (Table 1). Key comparisons include:

Table 1: Structural Comparison of Compound X with Analogs
Compound Name R1 (Position 3) R2 (Position 2) R3 (Position 8) Morpholine Ester (Position 7) Molecular Weight (g/mol) Biological Activity (if reported)
Compound X Benzo[d]thiazol-2-yl Methyl Methyl Yes ~443.5* Not reported
[3-(4-Methyl-1,3-thiazol-2-yl)-2-oxochromen-7-yl] morpholine-4-carboxylate 4-Methylthiazol-2-yl Oxo H Yes ~393.4 Not reported
[3-(2-Methoxyphenyl)-4-oxochromen-7-yl] morpholine-4-carboxylate 2-Methoxyphenyl H H Yes ~383.4 Not reported
3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones Benzo[d]thiazol-2-yl-phenyl N/A N/A No ~400–450 Antimicrobial (e.g., 3b: MIC = 12.5 µg/mL vs. S. aureus)

*Calculated based on structural formula.

Key Observations:
  • Replacing the benzo[d]thiazol-2-yl group with smaller heterocycles (e.g., 4-methylthiazol-2-yl) reduces steric bulk but may diminish antimicrobial activity, as benzothiazole derivatives in show potent activity against S. aureus .
  • Morpholine Carboxylate Role: All analogs with this group exhibit improved solubility in polar solvents compared to non-esterified derivatives (e.g., oxadiazinane-thiones in ) .

Physicochemical Properties

  • Molecular Weight : Compound X (~443.5 g/mol) lies within the acceptable range for drug-like molecules (typically <500 g/mol), though it is heavier than simpler analogs (e.g., ~383.4 g/mol for the 2-methoxyphenyl derivative) .
  • Solubility : The morpholine carboxylate likely improves aqueous solubility, but the methyl groups and benzothiazole moiety may counterbalance this by increasing hydrophobicity.

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